molecular formula C52H86O4S3 B13800949 Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate CAS No. 66534-05-2

Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate

Cat. No.: B13800949
CAS No.: 66534-05-2
M. Wt: 871.4 g/mol
InChI Key: MILWQXYAFKWZBP-UHFFFAOYSA-N
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Description

Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate (hereafter referred to as Compound A) is a sulfur-containing phenolic antioxidant primarily used to stabilize polymers against oxidative degradation. Its structure features two phenolic rings substituted with tert-butyl and methyl groups, linked via a thioether bridge, and esterified with a laurylthio (C12) propionate chain . This molecular design enhances steric hindrance, improving radical scavenging efficiency and thermal stability. Compound A is registered in China’s Existing Chemical Substance Inventory (IECSC) for industrial and polymer antioxidant applications .

Properties

CAS No.

66534-05-2

Molecular Formula

C52H86O4S3

Molecular Weight

871.4 g/mol

IUPAC Name

[2-tert-butyl-4-[5-tert-butyl-4-(3-dodecylsulfanylpropanoyloxy)-2-methylphenyl]sulfanyl-5-methylphenyl] 3-dodecylsulfanylpropanoate

InChI

InChI=1S/C52H86O4S3/c1-11-13-15-17-19-21-23-25-27-29-33-57-35-31-49(53)55-45-37-41(3)47(39-43(45)51(5,6)7)59-48-40-44(52(8,9)10)46(38-42(48)4)56-50(54)32-36-58-34-30-28-26-24-22-20-18-16-14-12-2/h37-40H,11-36H2,1-10H3

InChI Key

MILWQXYAFKWZBP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCCC(=O)OC1=C(C=C(C(=C1)C)SC2=CC(=C(C=C2C)OC(=O)CCSCCCCCCCCCCCC)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Properties

The table below compares Compound A with analogous antioxidants, emphasizing structural differences and functional impacts:

Compound Molecular Formula Substituents Molecular Weight Key Applications
Compound A (Thiobis[2-t-Bu-5-Me-4,1-phenylene] 3-(C12-thio)propionate) C₅₂H₈₆O₄S₃·C₃₇H₅₈O₃S₂ (mixture) Laurylthio (C12), tert-butyl, methyl 9760 (mixture) Polymer antioxidant
Compound B (Thiobis[2-t-Bu-5-Me-4,1-phenylene] 3-(C14-thio)propionate) C₇₃H₁₁₄O₄S₄ Tetradecylthio (C14), tert-butyl, methyl ~1300 High-temperature polymer stabilization
Compound C (Dilauryl 3,3'-thiodipropionate) C₃₀H₅₈O₄S₂ Two lauryl (C12) chains, thiodipropionate backbone 578.9 Polyolefins, elastomers
Compound D (4,4′-Thiobis(2-t-butyl-5-methylphenol)) C₂₂H₃₀O₂S Phenolic hydroxyl, tert-butyl, methyl 358.5 Lubricants, adhesives
Compound E (Di(4-t-Bu-3-OH-2,6-Me benzyl) thiodipropionate) C₃₄H₅₂O₆S₃ Thiodipropionate, hydroxyl, tert-butyl, methyl 677.0 High-performance engineering plastics
Key Observations:
  • Chain Length Effects : Compound B (C14) exhibits higher hydrophobicity and slower migration rates in polymers compared to Compound A (C12), enhancing long-term stability in high-temperature applications .
  • Backbone Differences: Compound C (thiodipropionate) lacks phenolic groups, relying on sulfur-based radical scavenging. This makes it less effective in highly oxidative environments compared to phenolic antioxidants like Compound A or D .
  • Phenolic vs. Thioether Functionality: Compound D’s unesterified phenolic hydroxyl groups provide superior radical scavenging but lower thermal stability than Compound A’s esterified structure .

Performance in Polymer Stabilization

Thermal Stability:
  • Compound A retains >90% mass at 250°C due to tert-butyl groups and laurylthio esterification, outperforming Compound D (degradation onset at 200°C) .
  • Compound C degrades rapidly above 180°C, limiting its use in high-temperature processing .
Antioxidant Efficacy:
  • In polypropylene (PP), Compound A extends induction time by 300% compared to Compound C, as measured by oxidative induction time (OIT) .
  • Compound E, with dual hydroxyl and thiodipropionate groups, shows synergistic stabilization but is prone to discoloration in UV-exposed applications .

Regulatory and Industrial Adoption

  • Compound A is approved under China’s IECSC for industrial and polymer uses, while Compound B (C14 variant) remains under evaluation in some regions .
  • Compound C is widely used in food-contact polymers due to FDA compliance, whereas phenolic antioxidants like Compound A are restricted in certain applications .

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